
(4-Chloro-2,6-difluorophenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2,6-difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11ClF2Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,6-difluorophenyl)trimethylsilane typically involves the reaction of (4-Chloro-2,6-difluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sensitive organosilicon compound. The general reaction scheme is as follows:
(4−Chloro−2,6−difluorophenyl)MgBr+(CH3)3SiCl→(4−Chloro−2,6−difluorophenyl)Si(CH3)3+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(4-Chloro-2,6-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. Reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce a range of phenyl derivatives.
科学的研究の応用
(4-Chloro-2,6-difluorophenyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a component in certain industrial processes.
作用機序
The mechanism by which (4-Chloro-2,6-difluorophenyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. Additionally, the phenyl ring’s substituents (chlorine and fluorine) can influence the compound’s reactivity and interactions with other molecules through electronic effects.
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)trimethylsilane
- (2,6-Difluorophenyl)trimethylsilane
- (4-Bromo-2,6-difluorophenyl)trimethylsilane
Uniqueness
(4-Chloro-2,6-difluorophenyl)trimethylsilane is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups (chlorine and fluorine) can significantly influence the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.
特性
分子式 |
C9H11ClF2Si |
|---|---|
分子量 |
220.72 g/mol |
IUPAC名 |
(4-chloro-2,6-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11ClF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
InChIキー |
ZYXXBQAFWNPMGX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



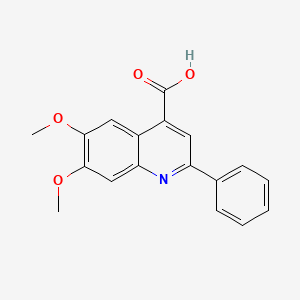

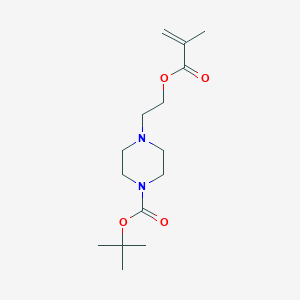


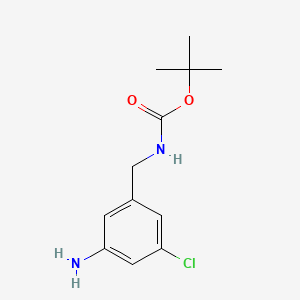
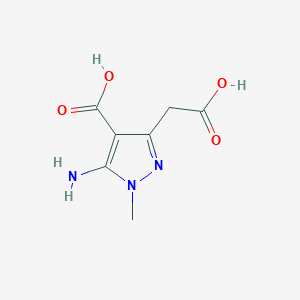
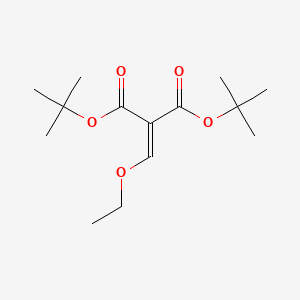


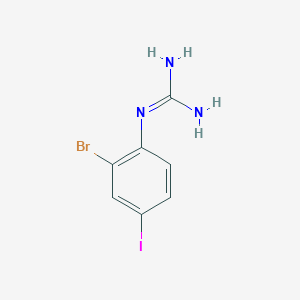
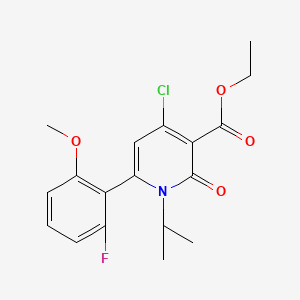
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)
